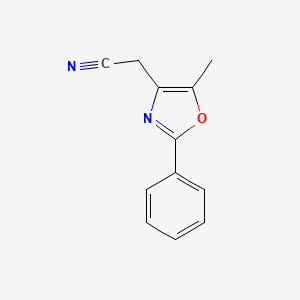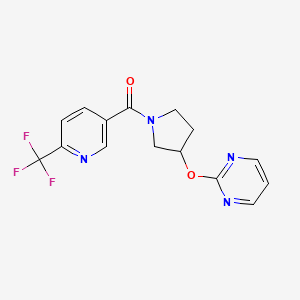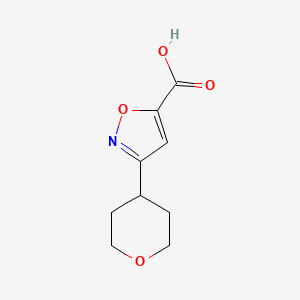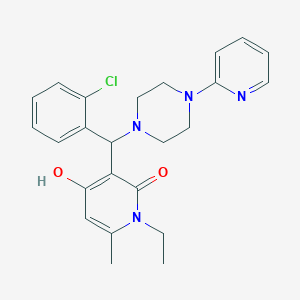
2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid, commonly known as DOPAC, is a chemical compound that has been used extensively in scientific research. DOPAC is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, movement, and cognition.
Aplicaciones Científicas De Investigación
Molecular Recognition and Dimer Formation
The study of intermolecular hydrogen bonding is crucial in understanding molecular recognition and dimer formation in scientific research. For instance, a compound closely related to 2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid, featuring a 2,2-dimethylbutynoic acid with a pyridone terminus, showcases its ability for self-complement in molecular recognition. This compound forms an intermolecularly hydrogen-bonded dimer, demonstrating hydrogen bonding between the amide and carboxylic acid groups. Such dimers have been identified in various states, including crystalline structures, chloroform solutions, and even in the gas phase, highlighting the versatile applications of these interactions in scientific research, from material science to pharmaceutical design (Wash et al., 1997).
Antimicrobial Activity
The synthesis and evaluation of novel derivatives related to this compound have shown significant promise in antimicrobial applications. A study involving the synthesis of a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives revealed potent in vitro antimicrobial activities. These activities were attributed to the presence of the heterocyclic ring, with further enhancement observed upon the introduction of a methoxy group into the structure. This research opens avenues for utilizing such compounds in developing new antimicrobial agents, potentially offering new therapeutic tools against bacterial and fungal infections (Hublikar et al., 2019).
Hydrogen Bonding and Crystal Engineering
The study of hydrogen bonding within carboxylic acid groups provides insights into molecular assembly and crystal engineering. Research on compounds such as triclopyr, which bears structural similarities to this compound, highlights the significance of hydrogen bonding in forming crystal structures. In triclopyr, the dihedral angles between the carboxylic acid group and the pyridyl ring plane within the crystal underscore the role of hydrogen bonding in dictating molecular orientation and assembly, contributing to the development of advanced materials with specific structural and functional properties (Cho et al., 2014).
Selective Esterification in Organic Synthesis
The selective esterification of primary alcohols, facilitated by compounds like oxyma and its derivatives, showcases the application of this compound-related chemistry in organic synthesis. These processes enable the esterification of a wide range of carboxylic acids with primary alcohols, presenting a method with a simple work-up procedure and minimal side products. Such techniques are invaluable in synthetic chemistry, providing efficient routes to ester compounds which are fundamental in pharmaceuticals, polymers, and various organic materials (Wang et al., 2012).
Propiedades
IUPAC Name |
2,5-dimethyl-1-(oxan-3-yl)pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-6-11(12(14)15)9(2)13(8)10-4-3-5-16-7-10/h6,10H,3-5,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMINBPUFWCQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCOC2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(1H-Imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2990600.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(ethoxycarbonylamino)formamide](/img/structure/B2990602.png)


![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] thiophene-2-carboxylate](/img/structure/B2990608.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2990609.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990611.png)




